molecular formula C20H15F3N2O3 B2673506 N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide CAS No. 1705919-82-9

N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2673506
CAS RN: 1705919-82-9
M. Wt: 388.346
InChI Key: ORNVOHZBRZSPSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-pyridin-2-yl carbamates, has been reported. These compounds can be synthesized using a catalyst-free method that utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, an electro-oxidative method for the ring opening of imidazopyridine derivatives has been reported . This mild protocol offers a sustainable alternative to the existing harsh reaction conditions and unleashes an efficient approach to produce N-(pyridin-2-yl)amide derivatives .

Scientific Research Applications

Organic Synthesis Applications

In organic synthesis, compounds related to N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide are synthesized through improved processes and are studied for their reaction conditions and yields. For instance, research on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide demonstrates the effects of different reaction conditions on product yield, highlighting the compound's relevance in synthetic chemistry due to its high yield under catalytic action of triethylamine (H. Dian, 2010).

Material Science and Photophysical Properties

In material science, certain derivatives have been explored for their unique properties, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive behaviors. Pyridyl substituted benzamides, for example, have been characterized by their luminescence in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. These compounds demonstrate significant potential in the development of new materials with specific photophysical properties (A. Srivastava et al., 2017).

Molecular Biology Applications

In the context of molecular biology, derivatives of N-(3-(pyridin-2-yloxy)benzyl)-4-(trifluoromethoxy)benzamide have been investigated for their potential as histone deacetylase inhibitors, highlighting their application in cancer research. The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), for instance, is an isotype-selective small molecule that inhibits histone deacetylases, displaying significant antitumor activity and has entered clinical trials (Nancy Z. Zhou et al., 2008).

properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c21-20(22,23)28-16-9-7-15(8-10-16)19(26)25-13-14-4-3-5-17(12-14)27-18-6-1-2-11-24-18/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNVOHZBRZSPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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